2-Phenoxyethyl 3-methylpent-3-enoate
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Overview
Description
2-Phenoxyethyl 3-methylpent-3-enoate is an organic compound with the molecular formula C14H18O3. It contains a total of 35 bonds, including 17 non-hydrogen bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ether (aromatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-methylpent-3-enoate can be achieved through several methods. One common approach involves the esterification of 3-methylpent-3-enoic acid with 2-phenoxyethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3-methylpent-3-enoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ether group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic ethers.
Scientific Research Applications
2-Phenoxyethyl 3-methylpent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-methylpent-3-enoate involves its interaction with specific molecular targets and pathways. The ester and ether groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: An aromatic ether alcohol with similar structural features.
3-Methylpent-3-enoic acid: The parent acid of the ester.
Phenoxyacetic acid: Another aromatic ether compound with different functional groups.
Uniqueness
2-Phenoxyethyl 3-methylpent-3-enoate is unique due to its combination of ester and ether functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
60359-31-1 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-phenoxyethyl 3-methylpent-3-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-12(2)11-14(15)17-10-9-16-13-7-5-4-6-8-13/h3-8H,9-11H2,1-2H3 |
InChI Key |
JNKIDEGDQOLIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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